8-(4-fluorophenyl)-4-oxo-N-[3-(propan-2-yloxy)propyl]-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(4-fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a chemical with the molecular formula C18H22FN5O3 . It has an average mass of 375.397 Da and a mono-isotopic mass of 375.170654 Da . This compound has been identified as a novel, powerful free-radical scavenger .
Molecular Structure Analysis
The molecular structure of this compound involves a tetrahydroimidazo[2,1-c][1,2,4]triazine core, which is a six-membered heterocyclic ring containing three nitrogens . This core is substituted with a 4-fluorophenyl group, an isopropoxypropyl group, and a carboxamide group .
Chemical Reactions Analysis
Triazine isomers, which include the tetrahydroimidazo[2,1-c][1,2,4]triazine core of this compound, have much weaker resonance energy than benzene structure, so nucleophilic substitution reactions are more preferred than electrophilic substitution reactions .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
This compound belongs to a class of chemicals that includes fluorine-containing pharmacophores. These pharmacophores are integral in synthesizing new biologically active molecules. For instance, studies have demonstrated the synthesis of new fluorine-containing thiadiazolotriazinones, showcasing potential antibacterial activities. These compounds, derived from similar structures, indicate promising antibacterial efficacy in concentrations as low as 10 µg/mL (Holla, Bhat, & Shetty, 2003).
Antitumor Properties
Research has identified derivatives of the related chemical class 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione exhibiting in vitro cytotoxic activities against various human carcinoma cells. These studies highlight the compound's potential in antitumor applications, particularly noting compound 19's affinity for LS180 cancer cells and its non-toxicity towards GMK cells, suggesting selective cytotoxicity advantageous for cancer treatment (Sztanke et al., 2007).
Antimicrobial and Anti-Inflammatory Activities
Further synthesis efforts have led to the creation of novel heterocyclic compounds derived from related structures, demonstrating significant anti-inflammatory and analgesic activities. These compounds have shown COX-2 inhibitory activities, with some exhibiting high selectivity indices and protective effects in analgesic and anti-inflammatory models, comparing favorably with standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Reactivity
The compound is part of a broader family of heterocyclic compounds that have been the focus of extensive synthetic studies. Research has delved into the convenient synthesis of thiazolo and triazolo-pyrimidines, as well as pyrimido[2,1-c]triazine derivatives, highlighting the versatility of these chemical structures in producing a wide range of potentially biologically active compounds (Haiza et al., 2000).
Wirkmechanismus
Imidazole Compounds
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-4-oxo-N-(3-propan-2-yloxypropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3/c1-12(2)27-11-3-8-20-16(25)15-17(26)24-10-9-23(18(24)22-21-15)14-6-4-13(19)5-7-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTGYJUZSVTDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.